

Application Note & Protocol: Non-Targeted Analysis for Identifying Novel PFAS Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluorooctanesulfonic acid*

Cat. No.: *B156055*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the non-targeted analysis (NTA) of per- and polyfluoroalkyl substances (PFAS). The continued discovery of new PFAS compounds in various environmental and biological matrices necessitates analytical methods that can identify unknown substances beyond the scope of traditional targeted approaches.[\[1\]](#) [\[2\]](#)[\[3\]](#) High-resolution mass spectrometry (HRMS) has become an essential tool for this purpose, enabling the detection and tentative identification of a wide range of novel PFAS.[\[1\]](#)

This guide outlines a comprehensive workflow, from sample preparation to data analysis, and provides protocols to support researchers in this complex analytical endeavor.

Introduction to Non-Targeted Analysis of PFAS

The universe of per- and polyfluoroalkyl substances (PFAS) is vast, with thousands of compounds suspected to exist.[\[4\]](#) Conventional targeted methods, which focus on a predefined list of analytes, are incapable of providing a complete picture of PFAS contamination.[\[1\]](#)[\[2\]](#) Non-targeted analysis (NTA) has emerged as a powerful strategy to bridge this knowledge gap by identifying previously unknown PFAS in complex samples.[\[1\]](#)[\[5\]](#)

NTA workflows leverage the capabilities of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, to acquire accurate mass data for all

detectable ions in a sample.[1][6] Through a systematic data analysis process, this information can be used to tentatively identify novel PFAS structures.

Experimental Workflow

The overall workflow for the non-targeted analysis of novel PFAS can be divided into four main stages: sample preparation, instrumental analysis, data processing, and compound identification.

[Click to download full resolution via product page](#)

Caption: General workflow for non-targeted analysis of PFAS. (Within 100 characters)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize background contamination and effectively extract a broad range of PFAS.[3] Solid-phase extraction (SPE) is the most widely adopted technique for environmental water samples.[3]

Protocol for Water Sample Preparation using SPE:

- Sample Collection: Collect water samples in high-density polyethylene (HDPE) or polypropylene containers.
- Internal Standard Spiking: Spike samples with a mixture of isotopically labeled PFAS internal standards to monitor extraction efficiency.
- SPE Cartridge Conditioning: Use weak anion exchange (WAX) SPE cartridges.[6][7] Condition the cartridges sequentially with 4 mL of 0.03% ammonium hydroxide in methanol, 4 mL of methanol, and 4 mL of ultrapure water.[6]

- Sample Loading: Load the water sample onto the conditioned SPE cartridge at a consistent flow rate.
- Washing: Wash the cartridge to remove interfering matrix components.
- Elution: Elute the PFAS from the cartridge with an appropriate solvent, such as methanol containing a small percentage of ammonium hydroxide.
- Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water mixture) for LC-HRMS analysis.

For soil and sediment samples, pre-treatment steps such as homogenization and sieving are necessary, followed by extraction techniques like pressurized liquid extraction (PLE) or Soxhlet extraction before cleanup with SPE.

Instrumental Analysis

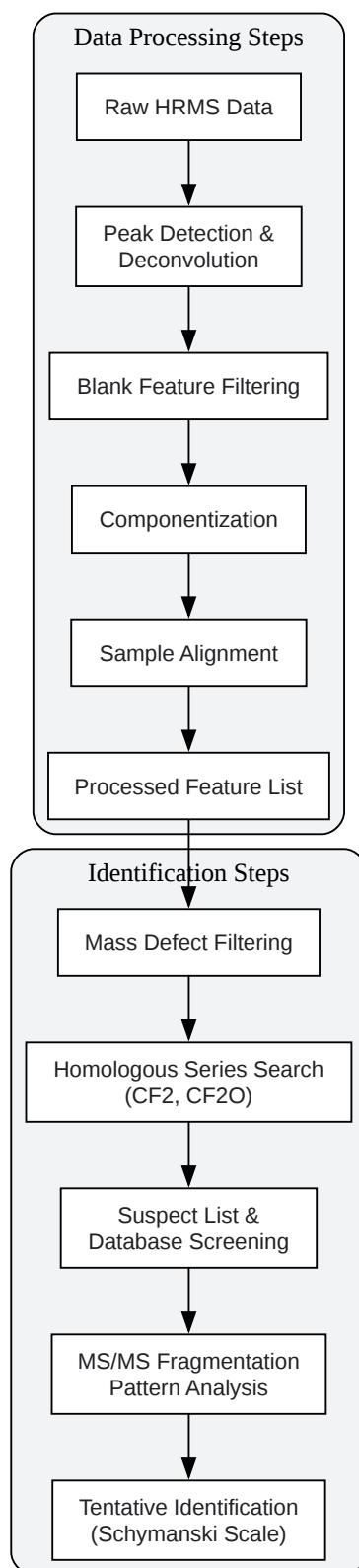

Ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer is the standard analytical platform.

Table 1: Typical UHPLC-HRMS Parameters for PFAS NTA

Parameter	Setting
UHPLC System	Vanquish Flex Binary or similar
Analytical Column	C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm)[8]
Mobile Phase A	Water with a suitable modifier (e.g., 20 mM ammonium acetate)
Mobile Phase B	Methanol or acetonitrile
Flow Rate	0.3 mL/min[8]
Injection Volume	5-10 µL
Column Temperature	40 °C[8]
Mass Spectrometer	QTOF or Orbitrap
Ionization Mode	Negative Electrospray Ionization (ESI-)[1]
Scan Range	100-1500 m/z[6]
Resolution	> 60,000
Data Acquisition	Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

Data Processing and Analysis

The complexity of NTA data necessitates a systematic and often automated data processing workflow.[9][10]

[Click to download full resolution via product page](#)**Caption:** Data processing and identification workflow for NTA of PFAS. (Within 100 characters)

Key Data Processing Steps:

- Peak Picking and Feature Detection: Raw data is processed to detect chromatographic peaks and create a list of mass features (m/z, retention time, intensity).
- Blank Subtraction: Features present in procedural blanks are removed to reduce false positives from contamination.
- Homologous Series Identification: A key characteristic of many PFAS is the presence of homologous series, where compounds differ by a repeating unit (e.g., CF₂). Algorithms can be used to search for these series within the data.
- Mass Defect Filtering: PFAS compounds have a characteristic negative mass defect. Filtering the data based on a specific mass defect range can help to isolate potential PFAS signals.
- Database Searching: The remaining features are searched against comprehensive databases of known and suspected PFAS, such as the EPA CompTox Chemicals Dashboard.^{[4][9]}
- MS/MS Fragmentation Analysis: For features that have corresponding MS/MS spectra, the fragmentation patterns are analyzed for characteristic PFAS fragments (e.g., C_nF_{2n+1}⁻).^[11]

Confidence in Identification:

The confidence in the identification of a novel PFAS is often categorized using a scale such as the Schymanski scale, which ranges from Level 5 (exact mass) to Level 1 (confirmed structure with a reference standard).^{[4][6]}

Quantitative Data Summary

While NTA is primarily a qualitative or semi-quantitative technique, it can provide valuable information on the relative abundance of newly identified compounds. For absolute quantification, a validated targeted method with a corresponding analytical standard is required.

Table 2: Example of Novel PFAS Tentatively Identified in Environmental Water

m/z	Formula	Proposed Structure	Identification Confidence
562.9574	C10HF18O4S	Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid	Level 2
630.9512	C11HF20O5S	Perfluoro-3,6,9-trioxa-4,7-dimethyl-decane-1-sulfonic acid	Level 3
498.9633	C9H2F17O2	2H,2H,3H,3H-Perfluorononanoic acid	Level 2

This table is illustrative and based on typical findings in NTA studies.

Conclusion

Non-targeted analysis is an indispensable tool for expanding our understanding of the full scope of PFAS contamination.^[1] The workflows and protocols outlined in this application note provide a framework for researchers to discover and tentatively identify novel PFAS compounds in a variety of matrices. While challenges remain, particularly in data processing and achieving high-confidence identifications, the continued development of analytical instrumentation and bioinformatics tools will further enhance the power of NTA in environmental and human health research.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Practical application guide for the discovery of novel PFAS in environmental samples using high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Deeper Look at PFAS: Eurofins' Non-Targeted Approach - Eurofins USA [eurofinsus.com]
- 5. Novel perfluoroalkyl substances (PFAS) discovered in whole blood using automated non-targeted analysis of dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Targeted PFAS Suspect Screening and Quantification of Drinking Water Samples Collected through Community Engaged Research in North Carolina's Cape Fear River Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note & Protocol: Non-Targeted Analysis for Identifying Novel PFAS Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156055#non-targeted-analysis-for-identifying-novel-pfas-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com